

Interspecies Pharmacokinetic Profile of 2R,4S-Sacubitril: A Comparative Guide

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Compound of Interest		
Compound Name:	2R,4S-Sacubitril	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic properties of **2R,4S-Sacubitril**, the prodrug component of the angiotensin receptor-neprilysin inhibitor (ARNI) sacubitril/valsartan, across different preclinical species and humans. Sacubitril is rapidly converted to its active metabolite, LBQ657, which is responsible for the inhibition of neprilysin. [1][2] Understanding the interspecies differences in the absorption, distribution, metabolism, and excretion (ADME) of sacubitril and LBQ657 is crucial for the extrapolation of preclinical safety and efficacy data to clinical settings.

Executive Summary

This document summarizes the available pharmacokinetic data for sacubitril and its active metabolite, LBQ657, in rats, dogs, cynomolgus monkeys, and humans. The data is presented in tabular format for ease of comparison. Detailed experimental methodologies, where available, are also provided. The guide highlights the similarities and differences in the pharmacokinetic profiles across species, offering valuable insights for researchers in the field of drug development.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of sacubitril and its active metabolite, LBQ657, following oral administration in various species. It is important to note that



direct comparative studies under identical conditions are limited, and the data presented here is compiled from different sources.

Table 1: Pharmacokinetic Parameters of Sacubitril (Prodrug)

Species	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Half-life (h)	Source
Rat	Data Not Available	Data Not Available	Data Not Available	Data Not Available	Data Not Available	
Dog	225 mg/day (as sacubitril/v alsartan)	266	1.0	465	~5	[3]
Dog	675 mg/day (as sacubitril/v alsartan)	708	1.0	1230	~5	[3]
Cynomolgu s Monkey	50 mg/kg/day (as sacubitril/v alsartan)	Data Not Available	Data Not Available	Data Not Available	Data Not Available	
Human	100 mg (as sacubitril/v alsartan)	1630	0.5	2470	~1.4	[2]
Human	200 mg (as sacubitril/v alsartan)	3610	0.5	5330	~1.4	[2]

Table 2: Pharmacokinetic Parameters of LBQ657 (Active Metabolite)



Species	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Half-life (h)	Source
Rat	Data Not Available	Data Not Available	Data Not Available	Data Not Available	Data Not Available	
Dog	7.5 - 30 mg/kg (as sacubitril/v alsartan)	Dose- proportiona I	~1-2	Dose- proportiona I	~4	[3]
Dog	225 mg/day (as sacubitril/v alsartan)	3900	2.0	25800	Data Not Available	[4]
Dog	675 mg/day (as sacubitril/v alsartan)	13400	2.0	120000	Data Not Available	[4]
Cynomolgu s Monkey	50 mg/kg/day (as sacubitril/v alsartan)	Data Not Available	Data Not Available	Data Not Available	Data Not Available	
Human	100 mg (as sacubitril/v alsartan)	5990	2.5	54700	~11.5	[2][5]
Human	200 mg (as sacubitril/v alsartan)	12000	2.5	111000	~11.5	[2][5]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and comparison of pharmacokinetic data. The following sections describe the methodologies used in the cited studies.



Canine Pharmacokinetic Study

Study Design: A study was conducted in Beagle dogs to evaluate the pharmacokinetics of sacubitril and LBQ657. The animals were administered sacubitril/valsartan orally.[3][4]

Dosing: The dogs received single oral doses of sacubitril/valsartan. In one study, doses of 225 mg/day and 675 mg/day were administered.[4] Another study investigated a dose range of 7.5 to 30 mg/kg.[3]

Sample Collection: Blood samples were collected at various time points post-administration to characterize the plasma concentration-time profiles of sacubitril and LBQ657.[3][4]

Bioanalysis: Plasma concentrations of sacubitril and LBQ657 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life.[2]

Cynomolgus Monkey Study

Study Design: A study in female cynomolgus monkeys investigated the effects of sacubitril/valsartan on amyloid-β clearance.[6]

Dosing: The monkeys were orally administered sacubitril/valsartan at a dose of 50 mg/kg/day. [6]

Pharmacokinetic Assessment: While the primary focus was on pharmacodynamics, the study mentioned that cerebrospinal fluid (CSF) and brain penetration of sacubitril was low. Detailed plasma pharmacokinetic parameters for sacubitril and LBQ657 were not reported in the publication.[6]

Human Pharmacokinetic Studies

Study Design: Multiple clinical studies have characterized the pharmacokinetics of sacubitril and LBQ657 in healthy human subjects and patients with heart failure. These were typically open-label studies.[2]



Dosing: Subjects received single or multiple oral doses of sacubitril/valsartan, with doses typically ranging from 100 mg to 200 mg twice daily.[2]

Sample Collection: Blood samples were collected at pre-defined time points after drug administration to measure plasma concentrations of sacubitril and LBQ657.[2]

Bioanalysis: Plasma concentrations were quantified using validated LC-MS/MS methods.[2]

Pharmacokinetic Analysis: Standard non-compartmental methods were used to calculate pharmacokinetic parameters.[2]

Mandatory Visualization

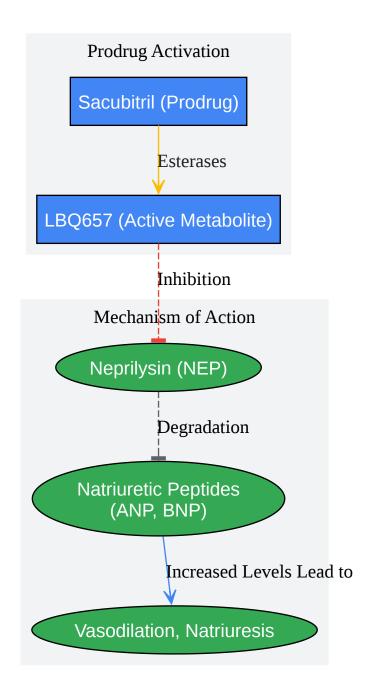
The following diagrams illustrate key processes related to the pharmacokinetics and mechanism of action of sacubitril.



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Caption: Experimental workflow for a typical preclinical pharmacokinetic study of sacubitril.





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Caption: Mechanism of action of sacubitril, from prodrug activation to downstream effects.

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